molecular formula C8H10BrClN2O B6628693 1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol

1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol

Cat. No.: B6628693
M. Wt: 265.53 g/mol
InChI Key: FDHOCQWHJQGDSX-UHFFFAOYSA-N
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Description

1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol is an organic compound that features a pyridine ring substituted with bromine and chlorine atoms

Properties

IUPAC Name

1-[(5-bromo-3-chloropyridin-2-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrClN2O/c1-5(13)3-11-8-7(10)2-6(9)4-12-8/h2,4-5,13H,3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHOCQWHJQGDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=C(C=C(C=N1)Br)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol typically involves the reaction of 5-bromo-3-chloropyridine with an appropriate amine and propanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: A related compound with similar structural features but lacking the amino and propanol groups.

    5-Bromo-3-fluoropyridine: Another similar compound where the chlorine atom is replaced with a fluorine atom.

Uniqueness

1-[(5-Bromo-3-chloropyridin-2-yl)amino]propan-2-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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